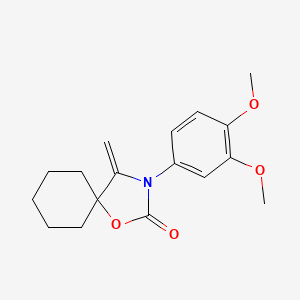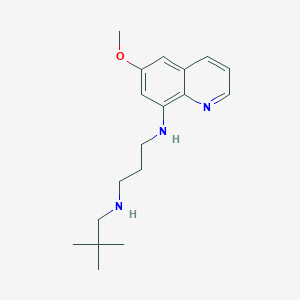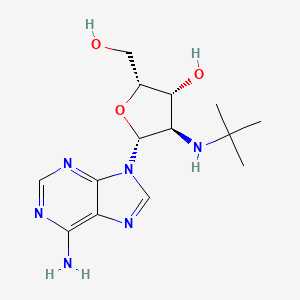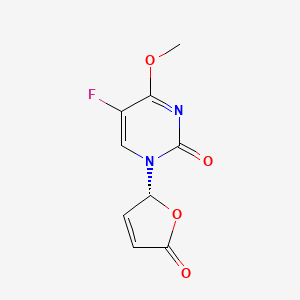
2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®-: is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core, a dihydrofuranone moiety, a fluorine atom, and a methoxy group. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- involves multiple steps, including the formation of the pyrimidinone core, the introduction of the dihydrofuranone moiety, and the addition of the fluorine and methoxy groups. Common synthetic routes may involve:
Formation of Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea derivatives and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of Dihydrofuranone Moiety: This step may involve the reaction of the pyrimidinone intermediate with a suitable dihydrofuranone precursor under conditions that promote the formation of the desired linkage.
Addition of Fluorine and Methoxy Groups: These functional groups can be introduced through electrophilic fluorination and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuranone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinone core or the dihydrofuranone moiety, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Biology: In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the areas of antiviral, anticancer, and anti-inflammatory therapies.
Industry: In industrial applications, the compound may be used in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the fluorine atom may enhance binding affinity, while the methoxy group can affect the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-chloro-4-methoxy-, ®-
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-ethoxy-, ®-
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-bromo-4-methoxy-, ®-
Uniqueness: The presence of the fluorine atom in 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- distinguishes it from similar compounds, as fluorine can significantly influence the compound’s reactivity, stability, and biological activity. Additionally, the ®-configuration provides a specific stereochemistry that can affect the compound’s interactions with biological targets.
Properties
CAS No. |
73364-36-0 |
|---|---|
Molecular Formula |
C9H7FN2O4 |
Molecular Weight |
226.16 g/mol |
IUPAC Name |
5-fluoro-4-methoxy-1-[(2R)-5-oxo-2H-furan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H7FN2O4/c1-15-8-5(10)4-12(9(14)11-8)6-2-3-7(13)16-6/h2-4,6H,1H3/t6-/m1/s1 |
InChI Key |
SOMYTVQCIUWOSO-ZCFIWIBFSA-N |
Isomeric SMILES |
COC1=NC(=O)N(C=C1F)[C@H]2C=CC(=O)O2 |
Canonical SMILES |
COC1=NC(=O)N(C=C1F)C2C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



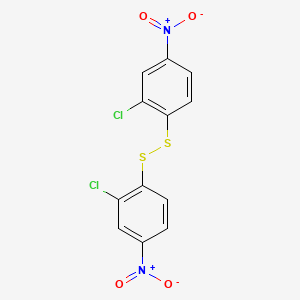
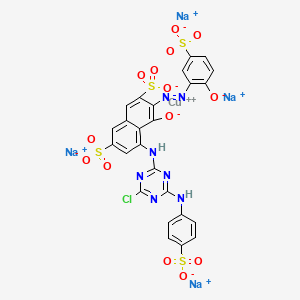
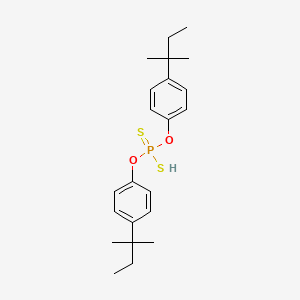
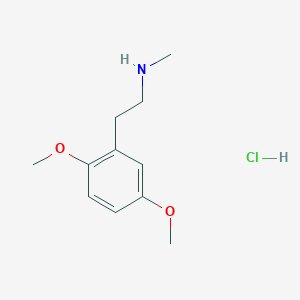
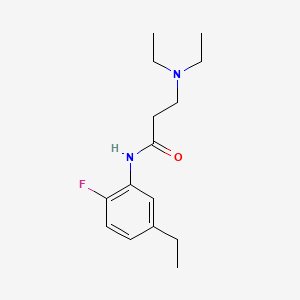

![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
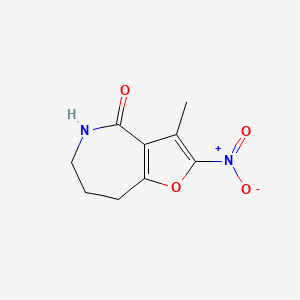
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
